- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegans, ACS Chemical Neuroscience, 2022, 13(23), 3378-3388

Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure

상품 이름:Fmoc-Aib-OH

Fmoc-Aib-OH 화학적 및 물리적 성질

이름 및 식별자

-

- Fmoc-2-Aminoisobutyric acid

- Fmoc-alpha-Me-Ala-OH

- Fmoc-alpha-aminoisobutyric acid

- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid

- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

- Fmoc-α-Me-Ala-OH

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

- Fmoc-Aib-OH

- Fmoc-Alpha-Methylalanine

- Fmoc-

- FMOC-ALPHA-METHYL-ALANINE

- FMOC-A-ME-ALA-OH

- FMOC-A-METHYLALANINE

- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)

- N-Fmoc-2-aminoisobutyric acid

- N-Fmoc-aminoisobutyric acid

- 2-(Fmoc-amino)isobutyric Acid

- N-Fmoc-α-methylalanine

- N-Fmoc-2-methyl-DL-alanine

- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-

- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID

- PubChem16476

- N-Fmoc-alpha-meth

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)

- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid

- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid

- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid

- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid

-

- MDL: MFCD00151913

- 인치: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)

- InChIKey: HOZZVEPRYYCBTO-UHFFFAOYSA-N

- 미소: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

계산된 속성

- 정밀분자량: 325.131408g/mol

- 표면전하: 0

- XLogP3: 3.2

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 4

- 회전 가능한 화학 키 수량: 5

- 동위원소 질량: 325.131408g/mol

- 단일 동위원소 질량: 325.131408g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 75.6Ų

- 중원자 수량: 24

- 복잡도: 468

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 상호 변형 이기종 수량: 2

- 표면전하: 0

실험적 성질

- 밀도: 1.2820

- 융해점: 180.0 to 184.0 deg-C

- 비등점: 544.3℃ at 760 mmHg

- 플래시 포인트: 283 °C

- 굴절률: 1.614

- PSA: 75.63000

- LogP: 3.77920

- 민감성: Moisture Sensitive

Fmoc-Aib-OH 보안 정보

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: S22-S24/25

- 포카표 F사이즈:10-21

- 저장 조건:0-10°C

- 위험 등급:IRRITANT

Fmoc-Aib-OH 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

Fmoc-Aib-OH 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | UZF011-100g |

Fmoc-Aib-OH |

94744-50-0 | 100g |

$195.00 | 2024-07-20 | ||

| ChemScence | CS-W009269-1000g |

Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- |

94744-50-0 | 99.57% | 1000g |

$695.0 | 2021-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003683-5g |

Fmoc-Aib-OH |

94744-50-0 | 97% | 5g |

¥58 | 2024-07-19 | |

| abcr | AB175897-100 g |

Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |

94744-50-0 | 95% | 100g |

€184.70 | 2023-05-07 | |

| abcr | AB175897-10 g |

Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |

94744-50-0 | 95% | 10g |

€80.40 | 2023-05-07 | |

| Enamine | EN300-81267-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |

94744-50-0 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-81267-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |

94744-50-0 | 95.0% | 1.0g |

$26.0 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62211-25g |

2-(Fmoc-amino)isobutyric acid, 98% |

94744-50-0 | 98% | 25g |

¥12777.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047154-100g |

Fmoc-Aib-OH |

94744-50-0 | 98% | 100g |

¥501.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |

2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |

94744-50-0 | >98.0%(T)(HPLC) | 5g |

¥120.00 | 2024-04-15 |

Fmoc-Aib-OH 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C

1.2 0 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 0 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C

1.2 6 h, 25 °C

1.2 6 h, 25 °C

참조

- Solid-phase synthesis of benzimidazole libraries biased for RNA targets, Tetrahedron Letters, 2003, 44(14), 2807-2811

Synthetic Routes 3

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt

참조

- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and Peptides, Journal of Organic Chemistry, 2021, 86(7), 5401-5411

Synthetic Routes 4

반응 조건

1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane

참조

- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions, Indian Journal of Chemistry, 2002, (1), 157-160

Synthetic Routes 5

반응 조건

1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water

참조

- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditions, Indian Journal of Chemistry, 2001, (1), 70-74

Synthetic Routes 6

반응 조건

참조

- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,

Synthetic Routes 7

반응 조건

참조

- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residues, European Journal of Medicinal Chemistry, 2019, 177, 235-246

Synthetic Routes 8

반응 조건

참조

- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimetics, Journal of Peptide Science, 2006, 12(9), 575-591

Synthetic Routes 9

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt

참조

- Fmoc-OPhth, the reagent of Fmoc protection, Tetrahedron Letters, 2017, 58(16), 1600-1603

Synthetic Routes 10

반응 조건

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

참조

- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide Catalyst, ACS Catalysis, 2017, 7(11), 7704-7708

Synthetic Routes 11

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt

참조

- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,

Synthetic Routes 12

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C

참조

- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,

Synthetic Routes 13

반응 조건

참조

- DNA-binding ligands from peptide libraries containing unnatural amino acids, Chemistry - A European Journal, 1998, 4(3), 425-433

Synthetic Routes 14

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt

참조

- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,

Synthetic Routes 15

반응 조건

참조

- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,

Synthetic Routes 16

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C

참조

- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,

Fmoc-Aib-OH Raw materials

- Fmoc-Aib-OH

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester

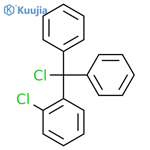

- 2-Chlorotrityl chloride

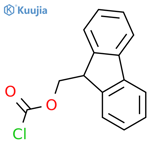

- (9H-fluoren-9-yl)methyl chloroformate

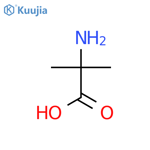

- 2-amino-2-methylpropanoic acid

- Fmoc-OSu

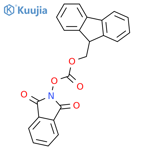

- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-

Fmoc-Aib-OH Preparation Products

Fmoc-Aib-OH 공급 업체

Amadis Chemical Company Limited

골드 회원

(CAS:94744-50-0)Fmoc-Aib-OH

주문 번호:A22824

인벤토리 상태:in Stock/in Stock

재다:500g/1kg

순결:99%/99%

마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:14

가격 ($):298.0/566.0

Fmoc-Aib-OH 관련 문헌

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

94744-50-0 (Fmoc-Aib-OH) 관련 제품

- 672-87-7(Metyrosine)

- 1132-26-9(2-amino-2-methyl-3-phenyl-propanoic acid)

- 1080-06-4(Methyl L-tyrosinate)

- 194471-84-6(Fmoc-3-amino-1-cyclohexane carboxylic acid)

- 672-86-6(α-Methyl-D-tyrosine)

- 1231709-22-0((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid)

- 949-67-7(L-Tyrosine Ethyl Ester)

- 1131-15-3(3-phenyloxolane-2,5-dione)

- 555-29-3(2-methyl-3-(3,4-dihydroxyphenyl)-dl-*alanine)

- 77-23-6(pentoxyverine)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94744-50-0)Fmoc-α-Me-Ala-OH

순결:98%

재다:Company Customization

가격 ($):문의

Suzhou Senfeida Chemical Co., Ltd

(CAS:94744-50-0)Fmoc-Aib-OH

순결:99.9%

재다:200kg

가격 ($):문의